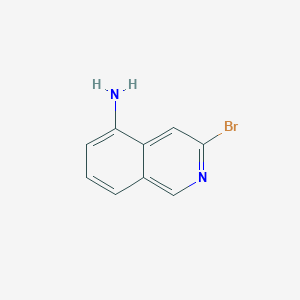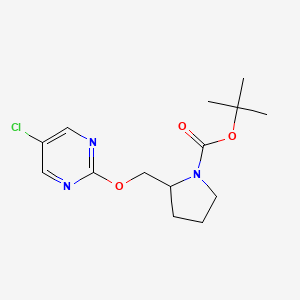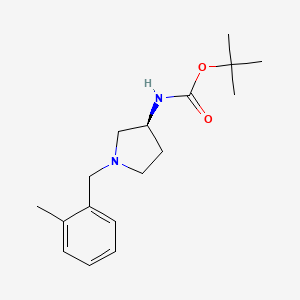
(S)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate
Übersicht
Beschreibung
Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms . They are involved in many biological activities and are used in the synthesis of pharmaceuticals .
Synthesis Analysis
Pyrrolidines can be synthesized through various methods. One common method involves the N-heterocyclization of primary amines with diols . Another method involves the reaction of 1,1-cyclopropandiesters with aldimines .Molecular Structure Analysis
The molecular structure of a compound can be determined through various spectroscopic techniques. For example, mass spectral data can provide information about the molecular weight and the structural features of the compound .Chemical Reactions Analysis
The chemical reactions of pyrrolidines can vary depending on the substituents on the pyrrolidine ring. For example, pyrrolidines can undergo reactions such as C-H alkylation and arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques. For example, the melting point, boiling point, solubility, and spectral data can provide information about the physical and chemical properties of the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Process Development :
- An efficient synthesis process for related compounds, useful in the manufacture of lymphocyte function-associated antigen 1 inhibitors, was developed. This involved a one-pot, two-step sequence starting from readily available materials, demonstrating the compound's relevance in streamlined synthesis processes (Li et al., 2012).
Anti-inflammatory Activities :
- Although slightly outside the exact chemical structure, related compounds have been synthesized and evaluated as potential anti-inflammatory and analgesic agents. They showed promise as dual inhibitors of prostaglandin and leukotriene synthesis, indicating the potential therapeutic applications of structurally similar compounds (Ikuta et al., 1987).
Drug Intermediates Synthesis :
- A study focused on the efficient synthesis of important drug intermediates, starting from itaconic acid ester. This process is highlighted for being simple, cost-efficient, and environmentally friendly, showcasing the compound's role in eco-friendly chemical synthesis (Geng Min, 2010).
Structure Analysis and Molecular Characterization :
- Research on similar compounds has provided insights into the molecular structure and characteristics, such as intramolecular hydrogen bonding and absolute configurations. These studies are crucial for understanding the compound's chemical behavior and potential applications in more complex chemical syntheses (Weber et al., 1995).
Hydrogen Bond Analysis :
- Investigations into the hydrogen bonding behaviors of related compounds have been conducted, highlighting their structural properties and potential for forming specific molecular interactions. This kind of research is fundamental in the development of new materials or drugs (Baillargeon et al., 2014).
Optically Active Derivatives :
- Studies on optically active derivatives involving (S)-proline moiety have been carried out. This research is significant for understanding chirality and its implications in drug design and synthesis (Pieczonka et al., 2012).
Applications in Asymmetric Synthesis :
- The compound has been used in studies exploring diastereoselective and stereodivergent dihydroxylations, demonstrating its utility in asymmetric synthesis which is a key area in the development of chiral drugs (Csatayová et al., 2011).
Development of Novel Antilipidemic Agents :
- Research has been conducted on the synthesis of optical isomers of compounds structurally similar to (S)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate, with a focus on their evaluation as antilipidemic agents. This indicates potential applications in developing treatments for lipid disorders (Ohno et al., 1999).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[(3S)-1-[(2-methylphenyl)methyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-7-5-6-8-14(13)11-19-10-9-15(12-19)18-16(20)21-17(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,18,20)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNHPAWKAZXPSA-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2CC[C@@H](C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901120705 | |
| Record name | Carbamic acid, N-[(3S)-1-[(2-methylphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901120705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate | |
CAS RN |
1286207-50-8 | |
| Record name | Carbamic acid, N-[(3S)-1-[(2-methylphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3S)-1-[(2-methylphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901120705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3027240.png)
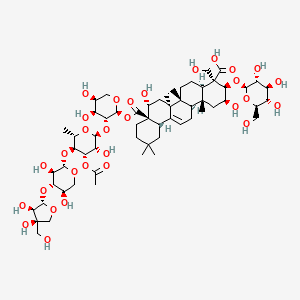

![4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B3027246.png)
![tert-butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B3027247.png)
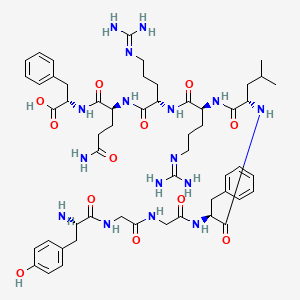

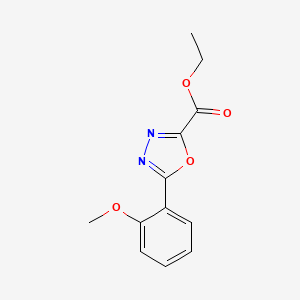
![5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B3027254.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3027258.png)

